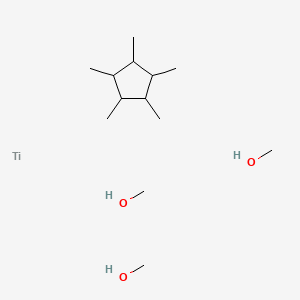
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium is a compound that combines methanol, a simple alcohol, with 1,2,3,4,5-pentamethylcyclopentane, a highly substituted cyclopentane, and titanium, a transition metal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a three-step process, which includes the formation of intermediate compounds before yielding the final product . The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. Additionally, the use of catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium, which may result in the formation of titanium oxides or other related compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of titanium, potentially forming titanium hydrides or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups or atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium has several scientific research applications, including:
Chemistry: The compound is used as a precursor to various ligands, such as 1,2,3,4,5-pentamethylcyclopentadienyl, which are important in organometallic chemistry. These ligands can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes . In biological systems, the compound can participate in electron transfer reactions, playing a role in the regeneration of NADH and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methanol;1,2,3,4,5-pentamethylcyclopentane;titanium include:
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, used in organometallic chemistry.
Cyclopentadienyl Compounds: Various cyclopentadienyl compounds that form complexes with transition metals and are used as catalysts in chemical reactions.
Uniqueness
This compound is unique due to its combination of methanol, a highly substituted cyclopentane, and titanium. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with transition metals and participate in electron transfer reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H32O3Ti |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
methanol;1,2,3,4,5-pentamethylcyclopentane;titanium |
InChI |
InChI=1S/C10H20.3CH4O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*2H,1H3; |
Clé InChI |
WSOIAGGRBFCASL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C1C)C)C)C.CO.CO.CO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
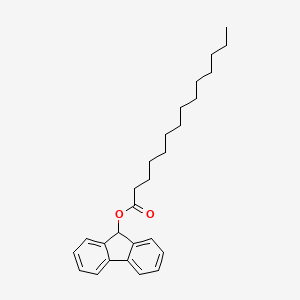
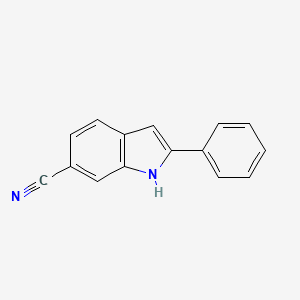
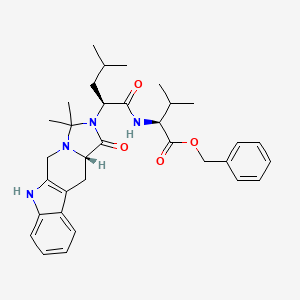
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)

![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
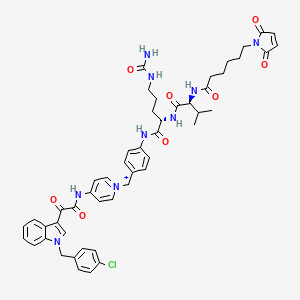
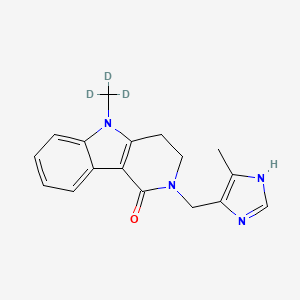
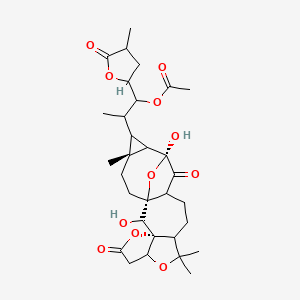

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

